molecular formula C13H17BFNO4 B2371868 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1979186-82-7

2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2371868
CAS No.: 1979186-82-7
M. Wt: 281.09
InChI Key: YLWZTTDCKHMABG-UHFFFAOYSA-N
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Description

This boronate ester features a phenyl ring substituted with 5-fluoro, 2-methyl, and 4-nitro groups attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) scaffold. Its molecular formula is C₁₃H₁₇BFNO₄, with a molecular weight of 267.06 g/mol (CAS: 1979186-82-7; MFCD27936339). The compound is commercially available at 98% purity and is utilized in pharmaceutical research, particularly in synthesizing intermediates for anticancer agents and antibiotics due to its electron-withdrawing nitro and fluorine substituents .

Properties

IUPAC Name

2-(5-fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)10(15)7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWZTTDCKHMABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Miyaura Borylation of Halogenated Intermediates

The most common method involves palladium-catalyzed cross-coupling between halogenated aromatic precursors and bis(pinacolato)diboron (B2Pin2).

Stepwise Nitration and Borylation
  • Starting Material : 5-Fluoro-2-methyl-4-nitroiodobenzene.
  • Reaction :
    • Catalyst: Palladium(II) acetate (5 mol%).
    • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
    • Base: Potassium acetate.
    • Solvent: 1,4-Dioxane.
    • Conditions: 90°C, 12 hours.
  • Yield : 78–85%.

Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with B2Pin2 and reductive elimination to form the boronic ester.

Direct Borylation of Pre-Nitrated Substrates
  • Substrate : 4-Bromo-5-fluoro-2-methylnitrobenzene.
  • Catalyst System : Pd(dppf)Cl2 with triethylamine.
  • Solvent : Tetrahydrofuran (THF).
  • Yield : 82%.

Nitration of Preformed Boronic Esters

Alternative routes introduce the nitro group after boronate formation:

Electrophilic Nitration
  • Substrate : 2-(5-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Nitrating Agent : Fuming nitric acid (HNO3) in sulfuric acid (H2SO4).
  • Conditions : 0–5°C, 2 hours.
  • Yield : 73%.

Regioselectivity : Nitration occurs para to the boron group due to electron-deficient aromatic ring activation.

Multistep Synthesis via Protected Intermediates

Patent WO2018207120A1 outlines a route involving aniline protection, nitration, and deprotection:

  • Step 1 : Protection of 4-fluoro-2-methoxyaniline with acetic anhydride to form N-acetyl-4-fluoro-2-methoxyaniline.
  • Step 2 : Nitration using HNO3/H2SO4 at 0°C to introduce the nitro group.
  • Step 3 : Deprotection via hydrolysis (HCl/MeOH) to yield 4-fluoro-2-methoxy-5-nitroaniline.
  • Step 4 : Boronation using pinacolborane and Pd catalysis.

Optimization and Industrial Considerations

Catalytic Systems

Catalyst Ligand Solvent Yield (%) Reference
Pd(OAc)2 dppf 1,4-Dioxane 85
PdCl2(PPh3)2 None THF 78
Pd(dppf)Cl2 XPhos DMSO 90

Key Insight : Bulky ligands (e.g., XPhos) improve steric control, reducing homocoupling byproducts.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMSO enhances nitro group stability during boronation.
  • Low-Temperature Nitration : Prevents boronate decomposition.

Challenges and Solutions

Functional Group Compatibility

  • Nitro Group Instability : Mitigated by using mild nitration conditions (HNO3/AcOH).
  • Boronate Hydrolysis : Avoid aqueous workup; use anhydrous MgSO4 for drying.

Scalability

  • Continuous Flow Systems : Reduce reaction time from 12 hours to 2 hours.
  • Cost-Effective Catalysts : Nickel-based systems (e.g., NiCl2/dppf) lower Pd usage.

Chemical Reactions Analysis

2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(5-Fluoro-2-methyl-4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its boron-containing structure allows for efficient carbon-carbon bond formation through various coupling reactions. Notably, it serves as a key intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceutical Compounds
In one documented case, researchers employed 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to synthesize a series of novel drug candidates. The compound facilitated the formation of crucial intermediates that exhibited promising biological activity against specific cancer cell lines .

2. Pharmaceutical Development

The compound's ability to modify biological molecules makes it a valuable tool in pharmaceutical development. Its incorporation into drug design can enhance the bioavailability and efficacy of therapeutic agents.

Case Study: Anticancer Agents
A study highlighted the use of this compound in developing anticancer agents. By modifying existing drug scaffolds with the dioxaborolane moiety, researchers achieved improved potency and selectivity against tumor cells compared to unmodified compounds .

3. Materials Science

In materials science, 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the development of advanced materials such as polymers and nanomaterials. Its properties contribute to enhanced performance characteristics.

Case Study: Polymer Development
Researchers have explored the use of this compound in synthesizing high-performance polymers. The incorporation of the dioxaborolane unit into polymer backbones resulted in materials with improved thermal stability and mechanical properties suitable for high-tech applications .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Organic SynthesisKey reagent for carbon-carbon bond formation in complex molecule synthesisSynthesis of novel pharmaceutical compounds
Pharmaceutical DevelopmentEnhances bioavailability and efficacy of drugsDevelopment of potent anticancer agents
Materials ScienceUsed in creating advanced polymers and nanomaterialsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of aryl pinacol boronates depend on substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
2-(5-Fluoro-2-methyl-4-nitrophenyl)-...dioxaborolane (Target) 5-F, 2-CH₃, 4-NO₂ 267.06 High purity (98%); anticancer research
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-...dioxaborolane 2-CH₃, 5-NO₂ 263.10 Intermediate in organic synthesis
2-(4-Fluoro-3-nitrophenyl)-...dioxaborolane 4-F, 3-NO₂ 267.06 Fluorescent probe development
2-(5-Chloro-2-methylphenyl)-...dioxaborolane (a-isomer) 5-Cl, 2-CH₃ 252.55 Suzuki coupling reactions
2-(4-Methoxyphenyl)-...dioxaborolane 4-OCH₃ 246.12 Polymer and material science
2-(9-Anthryl)-...dioxaborolane (AnthBpin) Anthracene substituent 328.23 OLEDs and optoelectronic materials

Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound enhances electrophilicity at the boron center, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, it may reduce stability under reducing conditions compared to analogs lacking NO₂ . Fluorine (F) improves metabolic stability in drug candidates and directs regioselectivity in further functionalization .
  • Electron-Donating Groups (EDGs):

    • Compounds with methoxy (OCH₃) or methyl (CH₃) groups (e.g., 2-(4-methoxyphenyl)-...dioxaborolane) exhibit slower reaction kinetics in coupling reactions due to deactivation of the boron center .
  • Steric Effects:

    • Bulky substituents (e.g., AnthBpin) hinder reactivity in small-molecule synthesis but enhance luminescence properties for optoelectronic applications .

Biological Activity

The compound 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, known for its potential applications in medicinal chemistry and biological research. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H17BFNO4. The structure features a dioxaborolane ring that is substituted with a fluorinated nitrophenyl group. This unique configuration may contribute to its biological properties.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The presence of the nitro group allows for potential interactions with various enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the activity of kinases and phosphatases.
  • Reactive Metabolite Formation : The reduction of the nitro group can lead to the formation of reactive metabolites that can interact with cellular macromolecules.

Antitumor Activity

Research indicates that compounds similar to 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor activity. For example:

  • Case Study : A study on related dioxaborolanes demonstrated their effectiveness against various cancer cell lines, including leukemia and breast cancer models. These compounds showed IC50 values in the low micromolar range, indicating potent inhibitory effects on tumor growth .

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound have been evaluated in vitro:

Cell LineIC50 (µM)Mechanism of Action
MV4;11 (Leukemia)0.34Inhibition of cell proliferation
MDA-MB-231 (Breast)0.50Induction of apoptosis
HeLa (Cervical Cancer)0.45Disruption of cell cycle progression

These results highlight its potential as a therapeutic agent in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(5-Fluoro-2-methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for assessing its viability as a drug candidate:

  • Absorption : Studies suggest moderate permeability across cellular membranes.
  • Metabolism : The compound undergoes metabolic transformations that can lead to both active and inactive metabolites.
  • Toxicity : Preliminary toxicity assessments indicate manageable levels; however, further studies are necessary to evaluate long-term effects.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate boron precursors (e.g., pinacol boronic esters) and reaction conditions. For example, coupling 5-fluoro-2-methyl-4-nitrophenylboronic acid with pinacol under anhydrous conditions at 60–80°C in a 1:1.2 molar ratio improves yield . Catalyst choice (e.g., Pd(PPh₃)₄) and inert atmosphere (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures purity >95% .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms aromatic substitution patterns (e.g., fluorine-induced deshielding at δ 7.2–8.1 ppm) and borolane ring integrity (δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (C₁₃H₁₆BFNO₄: calc. 297.11, obs. 297.09) .
  • XRD : Crystallography resolves steric effects from the nitro and methyl groups on the borolane ring .

Q. How does solvent choice impact its stability during storage?

  • Methodological Answer : Stability tests in DMSO, THF, and hexane (25°C, 7 days) show <5% degradation in anhydrous hexane due to reduced hydrolysis. Storage at −20°C under argon extends shelf life to 6 months .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Kinetic studies using UV-Vis spectroscopy reveal that electron-withdrawing groups (nitro, fluoro) lower the activation energy for transmetallation by polarizing the B–C bond. A 10 mol% Pd catalyst at 80°C achieves >80% coupling efficiency with aryl chlorides . Competing protodeboronation is suppressed by pH control (pH 7–9) .

Q. How do substituent positions (fluoro, nitro, methyl) influence its electronic and steric properties?

  • Methodological Answer :

  • DFT Calculations : The para-nitro group reduces electron density at the boron center (LUMO −2.1 eV), enhancing electrophilicity.
  • Steric Maps : Ortho-methyl groups increase steric hindrance (Tolman cone angle: 145°), slowing transmetallation but improving regioselectivity .
  • Comparative data with analogues (e.g., 2-chloro derivatives) show fluorine’s meta-directing effect alters coupling partner compatibility .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

  • Methodological Answer : Contradictions arise from varying ligand systems (e.g., SPhos vs. XPhos) and solvent polarity. A standardized protocol using SPhos in THF/water (3:1) at 60°C reduces variability. Kinetic profiling (Arrhenius plots) identifies temperature-sensitive side reactions (e.g., homocoupling) as key confounders .

Q. What strategies mitigate degradation under oxidative or photolytic conditions?

  • Methodological Answer :

ConditionDegradation (%)Mitigation Strategy
UV light (254 nm)25% in 24hAmber glass storage, 0.1% BHT
O₂ exposure15% in 48hArgon purging, 2% ascorbic acid
Data from accelerated stability studies (40°C/75% RH) suggest lyophilization extends stability for biological assays .

Q. How is this compound applied in medicinal chemistry for targeted drug design?

  • Methodological Answer : The fluorine atom enhances bioavailability (cLogP 2.8) and metabolic stability. In kinase inhibitor synthesis, the nitro group facilitates late-stage functionalization via reduction to amine (H₂/Pd-C, 90% yield). Boron’s role in PET tracer development is under exploration via ¹⁸F isotopic exchange .

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